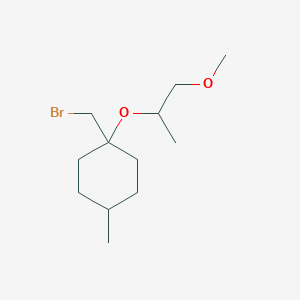
1-(Bromomethyl)-1-((1-methoxypropan-2-yl)oxy)-4-methylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-((1-methoxypropan-2-yl)oxy)-4-methylcyclohexane is an organic compound that belongs to the class of cyclohexanes. It features a bromomethyl group, a methoxypropan-2-yloxy group, and a methyl group attached to a cyclohexane ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-((1-methoxypropan-2-yl)oxy)-4-methylcyclohexane typically involves multiple steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or other aromatic compounds.
Introduction of the Bromomethyl Group: This can be achieved by bromination of a methyl group attached to the cyclohexane ring using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Attachment of the Methoxypropan-2-yloxy Group: This step involves the reaction of the bromomethyl group with 1-methoxypropan-2-ol under basic conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Specific details would depend on the scale and desired application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-1-((1-methoxypropan-2-yl)oxy)-4-methylcyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or reduction of other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield ethers or alcohols, while oxidation may produce ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-1-((1-methoxypropan-2-yl)oxy)-4-methylcyclohexane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, influencing molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Chloromethyl)-1-((1-methoxypropan-2-yl)oxy)-4-methylcyclohexane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-((1-methoxyethoxy)-4-methylcyclohexane: Similar structure but with a different ether linkage.
1-(Bromomethyl)-1-((1-methoxypropan-2-yl)oxy)-4-ethylcyclohexane: Similar structure but with an ethyl group instead of a methyl group.
Eigenschaften
Molekularformel |
C12H23BrO2 |
|---|---|
Molekulargewicht |
279.21 g/mol |
IUPAC-Name |
1-(bromomethyl)-1-(1-methoxypropan-2-yloxy)-4-methylcyclohexane |
InChI |
InChI=1S/C12H23BrO2/c1-10-4-6-12(9-13,7-5-10)15-11(2)8-14-3/h10-11H,4-9H2,1-3H3 |
InChI-Schlüssel |
SPTVTPLWGDZGKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)(CBr)OC(C)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B15307770.png)
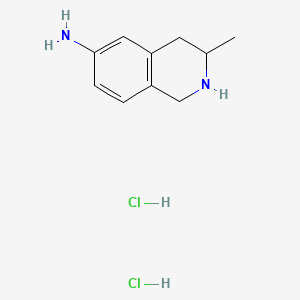


![4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylicacid](/img/structure/B15307783.png)

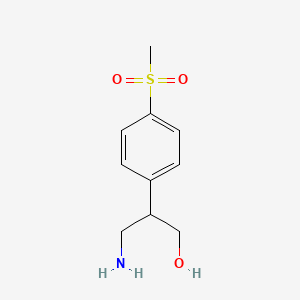

![rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid](/img/structure/B15307796.png)
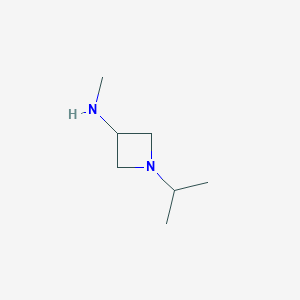
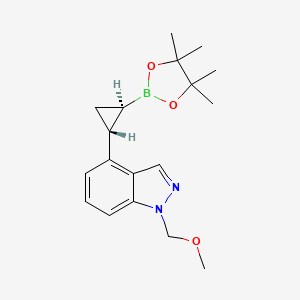
![2-[(3,3-Dimethylbutyl)amino]ethan-1-olhydrochloride](/img/structure/B15307827.png)


